3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide
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Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide is a heterocyclic compound that contains both an oxazine ring and a sulfonic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide typically involves the formation of the oxazine ring followed by the introduction of the sulfonic acid amide group. One common method involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the oxazine ring. The sulfonic acid amide group can then be introduced through sulfonation and subsequent amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The sulfonic acid amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to amine derivatives .
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide involves its interaction with specific molecular targets. The oxazine ring and sulfonic acid amide group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylic acid
- 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonitrile
Uniqueness
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide is unique due to the presence of the sulfonic acid amide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain carboxylic acid or carbonitrile groups instead .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICVKGJCQIJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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